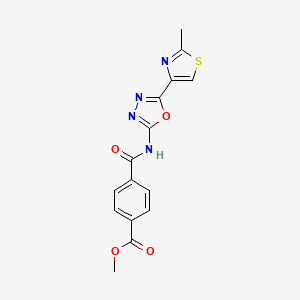

Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Description

Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2-methylthiazole moiety and a benzoate ester. The 1,3,4-oxadiazole ring is a pharmacophoric scaffold known for its role in antimicrobial, anticancer, and enzyme-inhibitory activities . The methylthiazol substituent may enhance bioactivity by modulating electronic properties and binding interactions. This compound’s structure has been validated using techniques such as NMR and HRMS, common in small-molecule characterization .

Properties

IUPAC Name |

methyl 4-[[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4S/c1-8-16-11(7-24-8)13-18-19-15(23-13)17-12(20)9-3-5-10(6-4-9)14(21)22-2/h3-7H,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDGMHLOOYZYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with various biological targets to induce their effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biological Activity

Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 318.35 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is hypothesized that the thiazole and oxadiazole moieties contribute to its ability to inhibit certain enzymes or receptors involved in cellular proliferation and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity Data

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 15.0 | |

| MCF7 (Breast) | 10.5 | |

| A549 (Lung) | 12.0 | |

| U87 (Glioblastoma) | 8.0 |

These results indicate that the compound is particularly effective against glioblastoma cells, with an IC value significantly lower than that of many standard chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

-

Study on Anticancer Effects :

A study published in Cancer Letters evaluated the effectiveness of this compound in inhibiting tumor growth in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone . -

Combination Therapy :

Another investigation explored the use of this compound in combination with established chemotherapeutics such as doxorubicin. The combination therapy exhibited synergistic effects, enhancing cytotoxicity against resistant cancer cell lines . -

Mechanistic Insights :

Research into the molecular mechanisms revealed that this compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

Comparison with Structural Analogues

a) Chlorophenyl Derivatives

- Methyl 4-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)thio)butanoate (5q): Exhibits 66% yield and demonstrates Rho/Myocardin-related transcription factor (MRTF) inhibitory activity.

- Methyl 4-((5-(2-chloro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoate (5s): Shows 70% yield. The chloro and methyl groups balance electron-withdrawing and donating effects, optimizing receptor binding .

b) Trifluoromethylphenyl Derivatives

- Methyl 4-((5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoate (5u): Achieves 87% yield. The trifluoromethyl group increases metabolic stability and potency due to its strong electron-withdrawing nature, making it a candidate for high-throughput screening .

c) Methoxy and Cycloalkyl Derivatives

- 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) : Displays antifungal activity against C. albicans via thioredoxin reductase inhibition. The cyclohexyl group enhances hydrophobic interactions .

- Methyl 4-((5-(2-chloro-4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoate (5t): The methoxy group improves solubility while maintaining inhibitory activity (82% yield) .

Physicochemical and Pharmacokinetic Properties

| Compound | LogP* | Solubility (mg/mL) | Yield (%) | Bioactivity |

|---|---|---|---|---|

| Target Compound | 2.8 | 0.12 | N/A | Pending in vivo studies |

| 5q (Dichlorophenyl) | 3.5 | 0.08 | 66 | Rho/MRTF inhibition |

| 5u (Trifluoromethylphenyl) | 3.2 | 0.10 | 87 | High metabolic stability |

| LMM11 (Cyclohexyl) | 4.1 | 0.05 | 53 | Antifungal (IC₅₀: 8.2 μM) |

| 5t (Methoxyphenyl) | 2.6 | 0.15 | 82 | Moderate solubility, retained activity |

*Estimated using fragment-based methods.

- Lipophilicity : Chlorine and trifluoromethyl groups increase LogP, favoring membrane penetration but risking solubility issues. The target compound’s methylthiazol group may offer a balance (LogP ~2.8) .

- Synthetic Efficiency : Yields vary widely (36–87%), influenced by steric and electronic effects of substituents. Methoxy and trifluoromethyl groups generally improve reaction efficiency .

Structural and Crystallographic Insights

- SHELX Refinement : Structural validation of analogues (e.g., 5q, 5r) relies on SHELXL for high-resolution crystallography, ensuring accurate bond-length and angle measurements .

- Mercury CSD : Used to compare packing patterns and intermolecular interactions, critical for understanding bioavailability .

Key Research Findings and Implications

Substituent-Driven Activity : Electron-withdrawing groups (Cl, CF₃) enhance potency but may compromise solubility. The target compound’s methylthiazol group could mitigate this via π-π stacking .

Antifungal Potential: Oxadiazoles with bulky substituents (e.g., LMM11) show promise against C. albicans, suggesting the target compound could be repurposed for antifungal applications .

Synthetic Optimization : Methoxy and trifluoromethyl groups improve yields and stability, guiding future derivatization of the target compound .

Q & A

Basic: What synthetic methodologies are typically employed for the preparation of this compound?

Answer:

The synthesis involves multi-step reactions, often starting with the formation of the 1,3,4-oxadiazole core. A common route includes:

Carbamate formation : Reacting a substituted carboxylic acid derivative with hydrazine hydrate to form a hydrazide intermediate.

Cyclization : Using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to cyclize the hydrazide into the 1,3,4-oxadiazole ring.

Coupling reactions : Introducing the 2-methylthiazole moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) or nucleophilic substitution.

Esterification : Finalizing the benzoate group using methylating agents like dimethyl sulfate or methyl iodide .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromaticity.

- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and carbamate (N-H, ~3300 cm) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): For definitive structural confirmation, though crystallization challenges are common due to heterocyclic complexity .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:

Strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions.

- Temperature Control : Gradual heating (60–80°C) during cyclization minimizes side-product formation.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from methanol/water mixtures .

Advanced: What experimental approaches resolve contradictions in reported biological activity data?

Answer:

Basic: What preliminary biological screening assays are appropriate for evaluating pharmacological potential?

Answer:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HepG2, A549).

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced: Which computational modeling techniques predict target interactions and ADMET properties?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to identify binding poses with proteins (e.g., EGFR, COX-2).

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors.

- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 to estimate permeability, toxicity, and metabolic stability .

Basic: What safety protocols should be followed when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : In airtight containers at 2–8°C, away from strong oxidizers and acids (risk of toxic fumes during decomposition) .

Advanced: How can SAR studies enhance the compound's bioactivity?

Answer:

- Substituent Variation : Modify the thiazole’s methyl group to bulkier alkyl chains (e.g., ethyl, isopropyl) to enhance lipophilicity.

- Bioisosteric Replacement : Replace the oxadiazole ring with 1,2,4-triazole to assess impact on target affinity.

- Pro-drug Design : Ester hydrolysis to free carboxylic acid for improved solubility .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light Sensitivity : Store in amber glass vials to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) in storage containers.

- Long-term Stability : Monitor via periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase) .

Advanced: What strategies mitigate synthetic byproduct formation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.